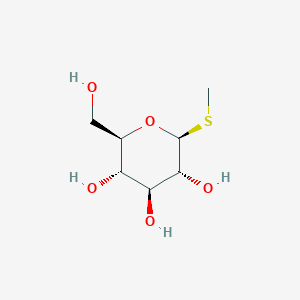

Methyl-beta-D-thioglucopyranoside

Description

Fundamental Principles of S-Glycosidic Bond Chemistry and Thioglycosides

At the heart of Methyl-beta-D-thioglucopyranoside's utility is the S-glycosidic bond. This is a type of covalent bond that links a carbohydrate to another molecule, known as the aglycone, via a sulfur atom. nih.govsigmaaldrich.com Molecules containing this linkage are referred to as thioglycosides. nih.gov The formation of this bond, typically through a process called thioglycosidation, is a cornerstone of synthetic carbohydrate chemistry. nih.gov

Thioglycosides are widely regarded as versatile building blocks for the synthesis of complex oligosaccharides and glycoconjugates. cdnsciencepub.com This is due to their stability under a range of conditions and the numerous methods developed for their activation, allowing them to react with other sugar units or molecules. cdnsciencepub.com The formation of the S-glycosidic bond, like its O-glycosidic counterpart, is a condensation reaction and can result in either an alpha (α) or beta (β) anomer, depending on the stereochemistry at the anomeric carbon. sigmaaldrich.com

Comparative Analysis with O-Glycosides: Structural and Reactivity Differences

The substitution of an oxygen atom for a sulfur atom at the glycosidic linkage introduces significant differences in structure and reactivity when comparing thioglycosides (S-glycosides) with O-glycosides.

Reactivity and Stability: A key distinction lies in their chemical stability. The S-glycosidic bond is generally more resistant to acid-catalyzed hydrolysis than the O-glycosidic bond. nih.gov However, it displays unique reactivity towards certain thiophilic reagents, which allows for its selective activation in the presence of O-glycosides, a feature heavily exploited in complex oligosaccharide synthesis. nih.gov Conversely, while O-glycosides are readily cleaved by a wide range of glycosidase enzymes found in nature, thioglycosides often show greater resistance to these enzymes, making them effective metabolic inhibitors or decoys in cellular systems. nih.govnih.gov This enhanced stability against enzymatic degradation is a primary reason for their utility in biological studies. nih.gov

Comparative Properties of S-Glycosidic and O-Glycosidic Bonds

| Property | S-Glycosidic Bond (in Thioglycosides) | O-Glycosidic Bond (in O-Glycosides) |

|---|---|---|

| Linking Atom | Sulfur (S) | Oxygen (O) |

| Bond Length (C-X) | Longer | Shorter |

| Bond Strength (C-X) | Weaker | Stronger |

| Stability to Acid Hydrolysis | Generally More Stable | Less Stable |

| Stability to Enzymatic Hydrolysis | Often More Resistant to Glycosidases nih.govnih.gov | Susceptible to Glycosidases |

| Reactivity in Synthesis | Activated by thiophilic promoters nih.gov | Activated by various methods (e.g., acid catalysis) acs.org |

| Biological Occurrence | Rare in nature sigmaaldrich.com | Very common in nature sigmaaldrich.com |

Historical Context of Methyl Glycosides as Probes in Biochemical Systems

Methyl glycosides, in general, have a long history as probes in biochemical and physiological studies. Their preparation, often achieved through an acid-catalyzed reaction between a sugar and methanol, provides a way to "lock" the anomeric carbon in either the α or β configuration. acs.orgresearchgate.net This prevents the sugar from opening into its linear form, a crucial feature for studying specific anomeric configurations. nih.gov

Historically, these simple glycosides became invaluable tools for several reasons. They serve as stable, non-metabolizable or slowly-metabolized analogs of natural monosaccharides. chemimpex.com This stability allows researchers to investigate carbohydrate-binding proteins, such as lectins, and the active sites of enzymes without the complication of the probe molecule being rapidly altered or degraded. chemimpex.comnih.gov For example, methyl glucosides have been instrumental in studies of glucose transport systems and in elucidating the substrate specificity of various glycosidase enzymes. Their ability to act as competitive inhibitors has helped in mapping enzyme active sites and understanding the mechanisms of carbohydrate recognition in biological systems.

Significance of this compound in Modern Glycoscience Research

Building on the historical utility of methyl glycosides, this compound offers enhanced features that make it particularly significant in modern research.

Theoretical Importance as a Model Thioglycoside

The simplicity of this compound, with its minimal methyl aglycone, makes it an ideal model system. It allows for the fundamental physicochemical and structural properties of the β-S-glycosidic linkage to be studied in isolation, without the confounding electronic or steric effects of a more complex aglycone. This makes it a perfect benchmark for calibrating spectroscopic techniques (like NMR) and for theoretical and computational modeling of carbohydrate structures and their interactions with water or biological receptors.

Potential as a Research Tool in Carbohydrate Chemistry

The true power of this compound lies in its application as a specialized research tool. Its key attributes include:

Enzyme Inhibition and Mechanistic Studies: Due to its enhanced stability against many β-glucosidases compared to its oxygen-based counterpart, Methyl-beta-D-glucopyranoside, it can be used as a potent competitive inhibitor to study these enzymes. nih.gov This helps in understanding enzyme mechanisms and in the design of therapeutic agents that target carbohydrate-processing enzymes.

Metabolic Decoys: In living cells, thioglycosides can act as "metabolic decoys." nih.gov They can be taken up by cells and intercept enzymes in biosynthetic pathways, effectively truncating the formation of complex cell-surface glycans. nih.gov This allows researchers to probe the function of these glycans in processes like cell adhesion and signaling.

Synthetic Precursor: In synthetic chemistry, it can serve as a starting material for the creation of more elaborate thioglycosides and other carbohydrate-based research tools. acs.org

Physicochemical Properties of Methyl-β-D-thioglucopyranoside and its O-Glycoside Analog

| Property | This compound | Methyl-beta-D-glucopyranoside |

|---|---|---|

| CAS Number | 30760-09-9 chem960.com | 709-50-2 sigmaaldrich.comchemimpex.com |

| Molecular Formula | C₇H₁₄O₅S | C₇H₁₄O₆ sigmaaldrich.comchemimpex.com |

| Molecular Weight (g/mol) | 210.25 | 194.18 sigmaaldrich.comchemimpex.com |

| Appearance | White Crystalline Powder | White Powder sigmaaldrich.comchemimpex.com |

| Melting Point (°C) | 176-182 | 111-113 sigmaaldrich.comsigmaaldrich.com |

| Optical Rotation [α]D | +11° (c=5 in H₂O)* | -33° to -36° (c=1 to 4 in H₂O) sigmaaldrich.comchemimpex.com |

*Data for Methyl-β-D-thiogalactoside (CAS 155-30-6), a closely related epimer, is provided as a proxy. chemimpex.comsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFNFLTVAMOOPJ-ZFYZTMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436454 | |

| Record name | METHYL-BETA-D-THIOGLUCOPYRANOSIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30760-09-9 | |

| Record name | METHYL-BETA-D-THIOGLUCOPYRANOSIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for Methyl Beta D Thioglucopyranoside

Chemical Synthesis of Methyl-beta-D-thioglucopyranoside

The chemical synthesis of S-glycosides, such as this compound, presents unique challenges, primarily in controlling the stereoselectivity at the anomeric center to favor the β-linkage. numberanalytics.com The formation of the thioglycosidic bond is a cornerstone of this process, and various methodologies have been developed to achieve this with efficiency and high stereocontrol. numberanalytics.com

Anomeric S-Glycosylation Approaches and Stereoselectivity

The formation of the S-glycosidic bond in this compound typically involves the reaction of a suitable glucosyl donor with a sulfur nucleophile, such as methanethiol (B179389) or its equivalent. The stereochemical outcome of this reaction, yielding either the α- or β-anomer, is highly dependent on the reaction mechanism, which can be influenced by several factors. rsc.org

Glycosylation reactions can proceed through a spectrum of mechanisms ranging from SN1 to SN2. rsc.orgnih.gov An SN2-type pathway is generally preferred for the synthesis of 1,2-trans glycosides, which, in the case of glucose, corresponds to the β-anomer. This pathway involves the direct displacement of a leaving group at the anomeric position (C-1) by the incoming nucleophile, resulting in an inversion of configuration. acs.org To favor this mechanism, glycosyl donors with a "non-participating" group at the C-2 position are often employed.

Conversely, a neighboring "participating" group at C-2, such as an O-acyl moiety (e.g., O-acetyl or O-benzoyl), can lead to the formation of a 1,2-trans product through anchimeric assistance. nih.gov This process involves the formation of a cyclic dioxalenium ion intermediate, which is then opened by the nucleophile in an SN2-like fashion, reliably yielding the β-thioglycoside. acs.org

The choice of solvent also plays a critical role in directing stereoselectivity. Solvents with poor electron-donating capabilities, like dichloromethane, tend to promote SN2-type reactions. rsc.org In contrast, more coordinating solvents such as acetonitrile (B52724) can stabilize cationic intermediates, potentially leading to a mixture of anomers, though in many cases, acetonitrile has been found to predominantly yield the β-linked product. rsc.orgcdnsciencepub.com The use of chiral auxiliaries or catalysts can also be employed to influence the stereochemical outcome of the glycosylation. numberanalytics.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and stereoselectivity of this compound synthesis. Key parameters that are manipulated include the choice of glycosyl donor, promoter or catalyst, solvent, temperature, and reaction stoichiometry.

Glycosyl Donors: Common donors for thioglycoside synthesis include glycosyl halides (e.g., acetobromoglucose), which can be prepared from per-acetylated sugars. nih.gov Thioglycosides themselves can also act as donors in the presence of a suitable promoter. numberanalytics.com

Promoters and Catalysts: Lewis acids such as tin(IV) chloride (SnCl4) and titanium(IV) chloride (TiCl4) are frequently used to activate the glycosyl donor. acs.org These catalysts can also promote the anomerization of the product, which can be a useful strategy to convert an initially formed mixture of anomers into the more thermodynamically stable anomer. acs.org Studies have shown that for S-glucosides, SnCl4 can lead to higher anomeric ratios compared to TiCl4. acs.org The concentration of the reactants can also impact selectivity, with lower concentrations sometimes favoring the desired 1,2-trans product. acs.org

Temperature and Reaction Time: Glycosylation reactions are often conducted at low temperatures (e.g., -25 °C or -45 °C) to enhance selectivity. acs.org The reaction time must be carefully monitored to ensure completion without promoting side reactions, such as aglycon transfer, which is a problematic side reaction associated with thioglycosides. nih.gov

Below is a table summarizing representative conditions and outcomes for S-glycosylation reactions.

Table 1: Optimization of S-Glycosylation Reactions

| Glycosyl Donor | Acceptor/Nucleophile | Promoter/Catalyst | Solvent | Temperature | Yield | Anomeric Ratio (α:β) |

|---|---|---|---|---|---|---|

| Peracetylated Donor 23 | Alcohol Acceptor | TMSOTf | Dichloromethane | -25 °C | High | >1:20 |

| Perbenzoylated Donor 19 | Alcohol Acceptor | TMSOTf | Dichloromethane | -25 °C | High | 1:6.4 |

| Ethyl 2,4,6-tri-O-benzyl-3-O-picolinyl-1-thio-d-glucopyranoside (α-anomer) | Acceptor 145 | Promoter | Not Specified | Not Specified | 89% | 1:14.5 |

| Ethyl 2,4,6-tri-O-benzyl-3-O-picolinyl-1-thio-d-glucopyranoside (β-anomer) | Acceptor 145 | Promoter | Not Specified | Not Specified | 85% | 1:15.6 |

This table is generated based on data from analogous O-glycosylation and thioglycoside donor systems to illustrate general principles of optimization. acs.orgnih.gov TMSOTf refers to Trimethylsilyl (B98337) trifluoromethanesulfonate.

Purification Strategies for High Purity this compound

Achieving high purity is essential for the final product. The primary methods for purifying this compound are column chromatography and recrystallization.

Column Chromatography: Following the reaction, the crude product mixture is typically concentrated and purified using silica (B1680970) gel column chromatography. nih.gov A gradient of solvents, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the components. nih.gov The progress of the separation is monitored by thin-layer chromatography (TLC). nih.gov For more complex separations, High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), can be employed. google.com

Recrystallization: After chromatographic purification, recrystallization is often performed to obtain a highly pure, crystalline product. orgsyn.org A suitable solvent system is chosen in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. For instance, α-methyl d-glucoside is commonly recrystallized from methyl alcohol. orgsyn.org This process effectively removes trace impurities, leading to a product with a sharp melting point and high analytical purity. orgsyn.org The purity of the final compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govacs.org

Enzymatic and Chemo-enzymatic Routes to this compound

Enzymatic and chemo-enzymatic methods offer powerful and greener alternatives to purely chemical synthesis, often providing exquisite selectivity under mild reaction conditions. nih.govrsc.org These approaches leverage the catalytic power of enzymes to form the specific S-glycosidic bond.

Transglycosylation Reactions with Thioglycosidases or Glycosidases

Glycoside hydrolases (GHs), enzymes that typically cleave glycosidic bonds, can be repurposed for synthesis through transglycosylation. nih.gov In a kinetically controlled reaction, a glycosyl-enzyme intermediate, formed from an activated sugar donor, is intercepted by a nucleophile (in this case, methanethiol) instead of water. nih.govnetsci-journal.com

Retaining Glycosidases: Retaining β-glucosidases are particularly suitable for this purpose. nih.govacs.org They operate via a double-displacement mechanism that forms a covalent glycosyl-enzyme intermediate, which retains the anomeric configuration. acs.org This intermediate can then be attacked by methanethiol to yield this compound. However, a significant challenge is that the enzyme can also hydrolyze the newly formed product, leading to diminished yields. mdpi.com

Engineered Glycosidases (Thioligases): To overcome the issue of product hydrolysis, glycosidases can be genetically engineered. By mutating the acid/base catalytic residue (e.g., replacing it with a non-catalytic amino acid like alanine (B10760859) or glutamine), the enzyme's hydrolytic activity is drastically reduced. nih.govnih.gov These engineered enzymes, termed "thioligases," are highly efficient at catalyzing the formation of S-glycosidic bonds. nih.govnih.gov They require an activated glycosyl donor and a thiol acceptor to function, leading to high yields of the desired S-glycoside. nih.gov The first thioglycoligases were developed from enzymes such as Abg from Aspergillus sp. and Man2A from Cellulomonas fimi. nih.gov

Biocatalytic Approaches for S-Glycoside Formation

Biocatalytic approaches encompass a range of strategies that integrate biological catalysts into synthetic pathways. This can involve using isolated enzymes or whole-cell systems.

Chemo-enzymatic Synthesis: This strategy combines chemical synthesis with enzymatic transformations to create complex molecules that would be difficult to produce by either method alone. nih.govnih.gov For example, a precursor to this compound could be synthesized chemically, followed by a highly selective enzymatic step to introduce the thiomethyl group. acs.org A common chemo-enzymatic approach involves the chemical synthesis of an anomeric mixture of glycosides, followed by the selective enzymatic hydrolysis of the unwanted anomer. mdpi.com For instance, a β-N-acetylhexosaminidase can be used to selectively remove a β-anomer from an α/β mixture, allowing for the purification of the α-anomer. mdpi.com A similar principle could be applied using an α-thioglycosidase to purify the β-anomer.

Glycosynthases: Another class of engineered enzymes, glycosynthases, are also derived from retaining glycosidases but have their catalytic nucleophile mutated. nih.govmdpi.com These enzymes are devoid of hydrolytic activity but can effectively catalyze the formation of glycosidic bonds from an activated glycosyl donor (e.g., a glycosyl fluoride) and an acceptor. nih.gov While initially developed for O-glycosides, the glycosynthase concept has been extended to the synthesis of various glycosidic linkages and provides high yields by preventing product degradation. nih.govnih.gov

The table below provides examples of enzymes used in biocatalytic glycosylation.

Table 2: Enzymes in Biocatalytic S-Glycoside Synthesis

| Enzyme Type | Specific Enzyme Example | Origin | Application | Reference |

|---|---|---|---|---|

| Thioglycoligase | Abg E170A | Aspergillus sp. | Catalyzes S-glycosidic bond formation. | nih.gov |

| Thioglycoligase | Man2A E249A | Cellulomonas fimi | Catalyzes S-glycosidic bond formation. | nih.gov |

| Glycosynthase | Abg 2F6 | Agrobacterium sp. | Used in sequential synthesis of oligosaccharides. | mdpi.com |

| β-Glucosidase | Sweet almond β-glucosidase | Prunus dulcis | Used for hydrolysis and transglycosylation studies. | nih.gov |

| β-N-Acetylhexosaminidase | Hex | Penicillium oxalicum | Selective hydrolysis of β-anomers for purification. | mdpi.com |

Synthesis of Advanced this compound Derivatives

The synthesis of advanced derivatives of this compound is a cornerstone of modern glycochemistry, enabling the development of sophisticated molecular probes, inhibitors, and mimics for studying biological systems. These synthetic efforts are primarily centered on the selective modification of the thioglucopyranoside scaffold to introduce specific functionalities. Key strategies include the regioselective functionalization of hydroxyl groups, the attachment of reporter groups and affinity tags, and the construction of oligosaccharide mimics.

Regioselective Functionalization at Hydroxyl Positions

The selective modification of the hydroxyl groups on the pyranose ring is crucial for creating structurally defined derivatives of this compound. This allows for the controlled introduction of various chemical entities at specific positions, which is essential for tailoring the molecule's properties and biological activity.

One common approach involves the use of protecting groups to temporarily block certain hydroxyls while allowing others to react. For instance, the synthesis of methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside allows for regioselective acylation at the 2- and 3-positions. researchgate.net Although this example pertains to an alpha-glucopyranoside, the principles of using benzylidene acetals for regioselective protection are broadly applicable in carbohydrate chemistry, including for beta-thioglucopyranosides. A study on methyl β-D-galactopyranoside demonstrated the direct acylation method to selectively modify the 6-hydroxyl group. nih.gov

A revised synthesis for the common 3-OH glycosyl acceptor, methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside, highlights a strategy involving a regioselective benzylation followed by an acylation-purification-deacylation sequence to achieve consistent results on a large scale. nih.gov Such multi-step sequences are often necessary to achieve the desired regioselectivity for specific hydroxyl groups.

The development of efficient methods for the synthesis of 2-OH thioglycosides from glycals has also been reported. nih.gov This method involves the oxidation of glycals to 1,2-anhydro sugars, followed by a reaction with aryl disulfides and sodium borohydride, providing a route to thioglycoside donors with a free hydroxyl group at the C-2 position. nih.gov This "armed" and "neighboring group participation" (NGP) capable donor is valuable for stereoselective glycosylations. nih.gov

Table 1: Examples of Regioselective Functionalization Reactions

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Methyl 4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside | Pentanoyl chloride, pyridine | Methyl 4,6-O-(4-methoxybenzylidene)-2-O-pentanoyl-α-D-glucopyranoside | Good | researchgate.net |

| Methyl β-D-galactopyranoside | Myristoyl chloride, DMF, triethylamine | Methyl 6-O-myristoyl-β-D-galactopyranoside | 86.45% | nih.gov |

| Per-protected glycal | 1. Oxone, DCM, NaHCO₃2. Phenyl disulfide, NaBH₄, acetonitrile | 2-OH thioaryl glycoside | Good | nih.gov |

| Methyl α-D-glucopyranoside | NaH, BnCl | Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | 61% | nih.gov |

Note: The table includes examples from related glucopyranosides to illustrate common regioselective functionalization strategies.

Introduction of Reporter Groups and Affinity Tags

To investigate the roles of carbohydrates in biological processes, this compound derivatives are often equipped with reporter groups, such as fluorescent labels, or affinity tags. These modifications enable the visualization, tracking, and isolation of the carbohydrate and its interacting partners.

A key strategy involves the oxidation of specific hydroxyl groups to aldehydes or ketones, which can then be selectively reacted with carbonyl-reactive probes. For example, synthetic cellulose (B213188) model compounds, including methyl 4-O-methyl-beta-D-glucopyranoside, have been oxidized using Swern conditions or bromine/bis(tributyltin) oxide to introduce 6-aldehyde, 3-keto, and 2,3-diketo groups. nih.gov These oxidized derivatives were subsequently labeled with the carbonyl-selective fluorescence marker 9-(7-amino-1,4,7-trioxaheptyl)-9H-carbazolecarboxamide (CCOA). nih.gov This approach provides a blueprint for introducing fluorescent tags onto thioglucopyranoside scaffolds.

Inspired by metabolic oligosaccharide engineering (MOE), where azide-containing monosaccharide analogues serve as reporters for glycan biosynthesis, similar strategies can be applied to thioglycosides. nih.gov The introduction of an azide (B81097) group, a bio-orthogonal handle, onto the this compound core would allow for its detection and enrichment via click chemistry reactions with alkyne-functionalized reporter molecules.

Another approach involves elongating the molecule with a spacer that terminates in a reactive functional group suitable for conjugation. For instance, a disaccharide was modified with cysteamine (B1669678) under UV irradiation to introduce a terminal amino group, which can then be coupled to various tags or surfaces. uu.nl

Table 2: Methods for Introducing Reporter Groups and Affinity Tags

| Thioglucopyranoside Derivative | Modification Strategy | Reporter Group/Tag | Application | Reference |

| Oxidized methyl-beta-D-glucopyranoside derivative | Reaction with carbonyl-selective fluorescent marker | 9-(7-amino-1,4,7-trioxaheptyl)-9H-carbazolecarboxamide (CCOA) | Fluorescence labeling of carbohydrates | nih.gov |

| Azide-modified thioglycoside | Metabolic incorporation and click chemistry | Fluorophores, biotin | Probing glycan biosynthesis | nih.gov |

| Allyl glycoside derivative | Radical addition of cysteamine | Amino-spacer | Conjugation to other molecules or surfaces | uu.nl |

Preparation of Oligosaccharide Mimics Incorporating Thioglucopyranoside Moieties

Thioglycosides are valuable building blocks for the synthesis of oligosaccharide mimics, where the sulfur atom replaces the interglycosidic oxygen atom. These thia-oligosaccharides are often more stable towards enzymatic degradation and can act as inhibitors or probes of carbohydrate-processing enzymes.

A general method for the α-selective glycosylation with 5-thioglucopyranosyl donors has been developed and utilized in the synthesis of an isomaltotetraoside analogue composed of 5-thioglucopyranose units. nih.gov This demonstrates the feasibility of constructing oligosaccharide-like structures with endocyclic sulfur atoms.

The synthesis of oligosaccharide mimics often relies on the strategic coupling of thioglycoside donors and acceptors. For example, a stereocontrolled synthesis of Le oligosaccharide derivatives was achieved using a one-pot, two-step glycosylation based on the "Armed-Disarmed" concept, which involved the coupling of thioglycoside building blocks. researchgate.net

Furthermore, the synthesis of larger oligosaccharide analogues can be achieved through a convergent block synthesis strategy. uu.nlnih.gov In this approach, smaller oligosaccharide fragments, which can include thioglycoside linkages, are synthesized separately and then coupled together to form the final, larger structure. For instance, a tetrasaccharide was synthesized by the regioselective coupling of a disaccharide donor with a disaccharide acceptor. uu.nl The use of thioglycosides as glycosyl donors is a widely employed strategy in these syntheses due to their stability and versatile activation methods. rsc.org

Table 3: Examples of Oligosaccharide Mimics with Thioglucopyranoside Moieties

| Oligosaccharide Mimic | Synthetic Strategy | Key Building Block(s) | Reference |

| Isomaltotetraoside analogue | α-selective glycosylation | 5-Thioglucopyranosyl donor | nih.gov |

| Le oligosaccharide derivatives | One-pot, two-step glycosylation ("Armed-Disarmed") | Phenyl thioglycoside donors | researchgate.net |

| Tetrasaccharide analogue | Convergent block synthesis | Disaccharide donor and acceptor | uu.nl |

Applications of Methyl Beta D Thioglucopyranoside As a Research Probe in Glycobiology

Elucidation of Enzyme Reaction Mechanisms

The stability of the thioglycosidic bond in Methyl-beta-D-thioglucopyranoside makes it an exceptional tool for dissecting the intricate mechanisms of glycosidase enzymes. These enzymes play crucial roles in a vast array of biological processes, and understanding their function at a molecular level is of fundamental importance.

Kinetic Isotope Effect (KIE) studies are a powerful method to probe the transition state of an enzymatic reaction by measuring the change in reaction rate when an atom in the reactant is replaced with one of its heavier isotopes. While direct KIE studies on this compound are not extensively documented in readily available literature, studies on analogous thiosugars, such as methyl 5-thioxylopyranosides, provide significant insights into how such a compound would be utilized.

In a typical KIE study involving a thioglycoside, the rates of acid-catalyzed hydrolysis of the normal substrate (e.g., methyl-beta-D-glucopyranoside) and its isotopically labeled counterparts are compared with the rates of hydrolysis of the thio-analog (e.g., this compound). The differences in these rates provide information about the geometry and charge distribution of the transition state. For instance, a study on methyl 5-thio-α- and β-xylopyranosides revealed that their acid-catalyzed hydrolysis is significantly faster than their oxygen-containing counterparts. nih.gov The measured KIEs for these thiosugars helped to conclude that the reaction proceeds through a transition state with significant carbenium ion character, and the sulfur atom influences the stability of this intermediate. nih.govacs.org By comparing the KIEs of the natural substrate with its thio-analog, researchers can deduce the extent of bond cleavage and the degree of oxocarbenium ion development in the transition state of the enzymatic reaction.

Table 1: Representative Kinetic Isotope Effects in Acid-Catalyzed Hydrolysis of Methyl Xylopyranosides and their 5-Thio-analogs Data from a study on analogous compounds to illustrate the principles of KIE studies.

| Isotope Effect | Methyl β-xylopyranoside | Methyl 5-thio-β-xylopyranoside |

| α-Deuterium | 1.088 | 1.061 |

| Leaving-group ¹⁸O | 1.023 | 1.035 |

| Anomeric ¹³C | 1.006 | 1.028 |

| Solvent (D₂O) | 0.446 | 0.380 |

| This interactive table is based on data for illustrative purposes from studies on related compounds. |

A key feature of the retaining glycosidase mechanism is the formation of a covalent glycosyl-enzyme intermediate. nih.govresearchgate.net Visualizing this transient species is crucial for understanding the catalytic cycle. Because this compound is resistant to hydrolysis, it can act as a potent competitive inhibitor of β-glucosidases. By binding tightly to the active site, it effectively "traps" the enzyme in a substrate-bound conformation.

While activated fluorosugars are more commonly used to form stable covalent intermediates for crystallographic studies, non-hydrolyzable inhibitors like this compound are invaluable for obtaining crystal structures of the enzyme-inhibitor complex. nih.govresearchgate.net These structures provide a snapshot of the initial substrate recognition and binding event, revealing the crucial amino acid residues involved in positioning the sugar ring within the active site before any covalent modification occurs. This information is complementary to that obtained from trapped covalent intermediates and is essential for a complete understanding of the enzyme's structure-function relationship.

Probing Carbohydrate Recognition and Binding Proteins

The specific recognition of carbohydrates by proteins is fundamental to a myriad of biological processes, including cell-cell communication, immune responses, and pathogenesis. This compound serves as a stable probe to investigate these interactions.

Lectins are a class of proteins that bind specifically to carbohydrates. To quantify the binding affinity and kinetics of these interactions, researchers often employ techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or NMR spectroscopy. The use of natural glycoside ligands in these assays can be complicated by enzymatic degradation from contaminating glycosidases. This compound, being hydrolysis-resistant, circumvents this issue, ensuring that the observed binding is solely due to the interaction with the lectin or receptor of interest.

For example, studies on the binding of various methyl glycosides to lectins like concanavalin (B7782731) A and peanut agglutinin have provided detailed thermodynamic and kinetic parameters of these interactions. nih.govnih.gov Although these specific studies used the oxygen-containing glycosides, the principle and advantages of using a thio-analog like this compound are clear. Its use as a competitive inhibitor, for instance, against isopropylthio β-D-glucopyranoside, can help in characterizing the binding site of β-glucosidases. acs.org

Table 2: Binding Parameters of Methyl Glycosides to Lectins Illustrative data from studies on related compounds.

| Lectin | Ligand | Binding Affinity (K D ) | Technique |

| Peanut Agglutinin | Methyl-β-D-galactopyranoside | ~mM | NMR |

| Concanavalin A | Methyl-α-D-mannopyranoside | ~mM | Temperature-Jump Relaxation |

| This interactive table is based on data for illustrative purposes from studies on related compounds. |

Affinity chromatography is a powerful technique for purifying proteins based on their specific binding to a ligand immobilized on a solid support or matrix. This compound can be chemically functionalized, for example, by introducing a linker arm to its structure, which can then be covalently attached to a chromatography matrix like agarose (B213101) or sepharose beads.

The resulting affinity matrix, now presenting the thioglucoside as a lure, can be used to specifically capture and purify β-glucoside-binding proteins, such as β-glucosidases, lectins, and glucose transporters, from complex biological mixtures. The bound proteins can then be eluted by washing the column with a solution containing a high concentration of the free sugar, which competes with the immobilized ligand for the protein's binding site. The stability of the thioglycosidic linkage ensures the longevity and reusability of the affinity matrix.

Use in Biochemical Assays and Screening Platforms

The development of new drugs and diagnostic tools often relies on high-throughput screening (HTS) of large chemical libraries to identify molecules that can modulate the activity of a specific biological target. This compound is an ideal tool for developing such assays for β-glucosidases.

As a known competitive inhibitor, this compound can be used as a reference compound in screening assays designed to discover novel inhibitors. In a typical competitive binding assay, the ability of a test compound to displace radiolabeled or fluorescently tagged this compound from the enzyme's active site is measured. Alternatively, in an enzymatic activity assay using a chromogenic or fluorogenic substrate like 4-nitrophenyl-β-D-glucopyranoside (pNPG) or 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), this compound can be used to establish a baseline for competitive inhibition. mdpi.com Its well-characterized inhibitory properties make it an excellent positive control in such screens, ensuring the robustness and reliability of the HTS campaign.

Development of Fluorogenic or Chromogenic Thioglycoside Substrates

The development of fluorogenic and chromogenic substrates is crucial for studying the activity of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. These substrates are engineered molecules that are non-fluorescent or colorless until acted upon by a specific enzyme. The enzymatic cleavage of a glycosidic bond releases a fluorophore (a fluorescent molecule) or a chromophore (a colored molecule), resulting in a detectable signal that is proportional to enzyme activity.

Thioglycosides, including derivatives of this compound, serve as an excellent scaffold for these substrates. While thioglycosides are generally more resistant to enzymatic hydrolysis than O-glycosides, certain structural modifications can render them susceptible to specific glycosidases. nih.govnih.gov This resistance to non-specific cleavage enhances the signal-to-noise ratio in enzymatic assays.

Fluorogenic Substrates: Fluorogenic substrates are designed by attaching a fluorescent reporter group, such as 4-methylumbelliferone (B1674119) (4-MU) or fluorescein, to the sugar moiety via a thioglycosidic linkage. In its glycosylated form, the fluorescence of the reporter molecule is quenched. Upon enzymatic cleavage of the thioglycosidic bond, the free fluorophore is released, leading to a significant increase in fluorescence that can be measured. nih.govmedchemexpress.com This method offers high sensitivity, allowing for the detection of low levels of enzyme activity.

For instance, fluorogenic substrates based on 4-methylumbelliferyl are critical components in assays used for drug screening. chemrxiv.org The synthesis of these substrates often involves complex chemical steps to link the fluorophore to the thioglycoside donor. chemrxiv.orgnih.gov

Chromogenic Substrates: Similarly, chromogenic substrates are created by linking a chromophore, such as p-nitrophenol or an indoxyl derivative, to a thiopyranoside. The intact thioglycoside is typically colorless. When a glycosidase cleaves the bond, the released chromophore may become colored, or it may react further to produce a colored product. thermofisher.comhelierscientific.com For example, the hydrolysis of a p-nitrophenyl-based substrate releases p-nitrophenol, which is yellow under alkaline conditions and can be quantified spectrophotometrically. plos.org Indoxyl-based substrates, upon hydrolysis and subsequent oxidation, form a blue indigo (B80030) dye. thermofisher.com

The choice of the reporter group and the specific thioglycoside structure allows for the tailoring of substrates for different enzymes and assay conditions. researchgate.netnih.gov

| Substrate Type | Reporter Group (Aglycone) | Principle of Detection |

| Fluorogenic | 4-Methylumbelliferone (4-MU) | Enzymatic cleavage releases 4-MU, a highly fluorescent compound. medchemexpress.com |

| Fluorogenic | Resorufin | Cleavage releases the red-fluorescent resorufin. thermofisher.com |

| Chromogenic | p-Nitrophenol (pNP) | Hydrolysis releases the yellow-colored p-nitrophenolate ion at alkaline pH. |

| Chromogenic | 5-Bromo-4-chloro-3-indolyl (X-Gal) | Enzymatic cleavage and subsequent dimerization/oxidation forms a blue precipitate. thermofisher.com |

High-Throughput Screening for Novel Glycosidases

High-throughput screening (HTS) is a powerful methodology used in drug discovery and biotechnology to rapidly test thousands to millions of samples for a specific biological activity. plos.org The fluorogenic and chromogenic thioglycoside substrates described above are ideally suited for HTS applications aimed at discovering novel glycosidases or identifying inhibitors of known ones. nih.gov

The stability and specificity of thioglycoside substrates are advantageous in HTS, as they minimize false positives that might arise from non-enzymatic hydrolysis or the activity of other enzymes in complex biological samples like cell lysates or environmental samples. nih.govacs.org The assay is typically performed in microtiter plates, where each well contains the reaction mixture, including the thioglycoside substrate and a sample to be tested.

After an incubation period, the plates are read using a fluorometer or a spectrophotometer to detect the signal generated from the cleaved substrate. plos.org A positive "hit"—indicating the presence of a glycosidase or the inhibition of one—is identified by a significant change in fluorescence or color compared to a negative control.

This approach has been instrumental in:

Discovering new enzymes: Screening microbial genomes or metagenomic libraries can identify novel glycosidases with unique properties for industrial or therapeutic applications.

Enzyme engineering: HTS allows for the rapid screening of libraries of mutant enzymes to find variants with improved activity, stability, or altered substrate specificity. nih.gov

Inhibitor screening: Large chemical libraries can be screened to find compounds that inhibit specific glycosidases, which can be valuable as research tools or potential therapeutic agents. nih.govplos.org

The development of real-time enzyme assays using these substrates has further enhanced the convenience and reliability of HTS, reducing the incidence of false positives from fluorescent or colored compounds in the screening libraries. nih.gov

| Research Finding | Enzyme/Target | Substrate Type Used | Significance |

| Development of a real-time enzyme assay for HTS nih.gov | Human lysosomal Hexosaminidase A (Hex A) | 4-Methylumbelliferyl-based fluorogenic substrate | Enabled the screening of 50,000 compounds to identify novel inhibitors as potential pharmacological chaperones. |

| Discovery of highly reactive thioglucoside substrates nih.gov | β-glucosidase | 2-Mercaptobenzimidazolyl β-thioglucopyranoside | Demonstrated that specific heteroaromatic thioglycosides can be excellent substrates, reacting nearly as fast as standard O-glycosides. |

| Screening for α-glucosidase inhibitors plos.org | α-glucosidase | p-Nitrophenyl-α-D-glucopyranoside (an O-glycoside, but the principle applies) | A library of 258 synthetic compounds was screened, identifying several potent inhibitors with IC50 values in the low micromolar range. |

Spectroscopic and Advanced Analytical Characterization of Methyl Beta D Thioglucopyranoside

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules like Methyl-beta-D-thioglucopyranoside in solution.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide the fundamental data for structural verification. The ¹H NMR spectrum would show distinct signals for each proton in the molecule, including those on the pyranose ring and the methyl group attached to the sulfur atom. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J-values) would confirm the relative positions of the protons and the β-configuration of the anomeric center (C-1).

Similarly, the ¹³C NMR spectrum would display a unique signal for each of the seven carbon atoms in the molecule. The chemical shift of the anomeric carbon (C-1) and the methyl carbon of the thiomethyl group would be particularly diagnostic.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: The following data is illustrative and not based on reported experimental values.)

| Atom No. | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | ¹H Multiplicity & Coupling Constant (J, Hz) |

|---|---|---|---|

| 1 | ~88 | ~4.5 | d, J ≈ 9-10 Hz |

| 2 | ~72 | ~3.2 | t, J ≈ 9 Hz |

| 3 | ~77 | ~3.4 | t, J ≈ 9 Hz |

| 4 | ~70 | ~3.3 | t, J ≈ 9 Hz |

| 5 | ~76 | ~3.4 | m |

| 6a | ~62 | ~3.9 | dd, J ≈ 12, 2 Hz |

| 6b | ~62 | ~3.7 | dd, J ≈ 12, 5 Hz |

Two-dimensional NMR experiments are essential for unambiguously assigning all signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, tracing the spin system from H-1 through to the H-6 protons and confirming their sequence along the glucopyranose ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. A crucial correlation would be observed between the protons of the thiomethyl group (S-CH₃) and the anomeric carbon (C-1), providing unequivocal proof of the 1-thio linkage.

Mass Spectrometry (MS) Based Characterization

Mass spectrometry provides information about the mass of the molecule and its fragments, confirming its elemental composition and aspects of its structure.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion. The molecular formula of this compound is C₇H₁₄O₅S, which corresponds to a theoretical exact mass of 210.0562 Da. An experimental HRMS measurement matching this value to within a few parts per million would confirm the elemental composition.

Tandem MS (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting pattern of fragment ions provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include:

Cleavage of the glycosidic C-S bond, leading to the loss of the thiomethyl radical (•SCH₃) or thiomethane (CH₃SH).

Formation of a characteristic sugar oxonium ion fragment resulting from the cleavage of the C-S bond.

Sequential loss of water molecules (H₂O) from the sugar ring fragments.

Chromatographic Purity and Separation Analysis

Chromatographic methods are vital for separating the compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Due to its polarity and non-volatile nature, HPLC is the method of choice for analyzing this compound. A reversed-phase (e.g., C18) column with a polar mobile phase (e.g., water/acetonitrile (B52724) or water/methanol) would typically be used. Given the lack of a strong UV chromophore, detection would likely be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Refractive Index Detector (RID). Purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): Direct analysis by GC is not feasible for this compound. However, analysis could be performed after derivatization (e.g., silylation of the hydroxyl groups) to create a more volatile and thermally stable analogue.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile and thermally sensitive compounds like this compound. The method separates components in a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Methodology and Findings:

For the quantitative analysis of thioglycosides, a reversed-phase HPLC (RP-HPLC) method is commonly employed. In this setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. Detection is often achieved using a UV detector, as the thioglycoside may have a UV chromophore, or a more universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).

The quantification of a target analyte like this compound is achieved by creating a calibration curve. scielo.br This involves preparing a series of standard solutions of the pure compound at known concentrations and injecting them into the HPLC system. The peak area of the analyte at a specific retention time is plotted against its concentration to generate a linear regression curve. scielo.br The concentration of the analyte in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the calibration curve. youtube.com

While a specific HPLC method for this compound is not detailed in the provided search results, a typical method for a related flavonoid glycoside, complanatuside, utilized a C18 column with a gradient elution of acetonitrile and water, achieving good linear regression for quantification. nih.gov For thioglycosides in general, HPLC coupled with fluorescence detection is also a widely used method for quantitative clinical glycomics studies. nih.gov

Illustrative HPLC Parameters for Glycoside Analysis:

| Parameter | Typical Value/Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water | To elute compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | To ensure reproducible retention times. |

| Detector | UV-Vis or Refractive Index Detector (RID) | To detect and quantify the eluted compound. |

| Injection Volume | 20 µL | A standardized volume for accurate quantification. |

| Temperature | Ambient or controlled (e.g., 25°C) | To maintain consistent separation. |

This table presents typical parameters for glycoside analysis and is intended for illustrative purposes.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds. birchbiotech.com For non-volatile compounds like this compound, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC analysis. This is often achieved by silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

Methodology and Findings:

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used to detect the eluted components. oshadhi.co.uk

The purity of the sample is determined by analyzing the resulting chromatogram. The area of the peak corresponding to the derivatized this compound is compared to the total area of all peaks in the chromatogram (excluding the solvent peak). birchbiotech.com A high percentage for the main peak indicates high purity. GC coupled with Mass Spectrometry (GC-MS) is particularly useful as it not only provides a quantitative assessment of purity but also allows for the identification of impurities based on their mass spectra. mdpi.com

A study on the purity assessment of Stigmasterol 3-O-β-D-glucopyranoside, a related glycoside, utilized a GC method with a concentration range of 10–130 μg/mL and achieved a mean percentage recovery of 99.46%, demonstrating the accuracy of the technique. creative-proteomics.com

Illustrative GC Parameters for Purity Assessment of a Derivatized Glycoside:

| Parameter | Typical Value/Condition | Purpose |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) | High-resolution separation of volatile compounds. |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry the sample through the column. |

| Inlet Temperature | 250 °C | To ensure rapid vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 100°C to 280°C at 10°C/min) | To separate compounds with a range of boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | To detect and quantify the separated components. |

| Derivatization | Silylation (e.g., with BSTFA) | To increase the volatility of the glycoside. |

This table presents typical parameters for the GC analysis of a derivatized glycoside and is for illustrative purposes.

X-ray Crystallography for Solid-State Structure Determination

Methodology and Findings:

The process involves growing a single, high-quality crystal of this compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The intensities and positions of the diffracted spots are then used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

While the crystal structure of this compound itself is not available in the provided search results, a detailed study on four other thioglycosides provides valuable insights into the structural features of this class of compounds. nih.govresearchgate.netiucr.orgnih.gov These studies revealed that the thioglycosides crystallized in the orthorhombic space group P212121. nih.govresearchgate.netiucr.orgnih.gov The conformation around the anomeric carbon is confirmed to be β, with the C5—O1—C1—S torsion angles being close to 180°. nih.govresearchgate.netiucr.orgnih.gov The crystal packing is often stabilized by a network of hydrogen bonds. nih.govresearchgate.net

Crystallographic Data for a Related Thioglycoside (2′,3′,4′,6′-tetra-O-acetyl-β-d-glucopyranosyl N′-cyano-N-phenylcarbamimidothioate):

| Parameter | Value | Significance |

| Chemical Formula | C₂₂H₂₅N₃O₉S | Elemental composition of the molecule. |

| Crystal System | Orthorhombic | The shape of the unit cell. |

| Space Group | P2₁2₁2₁ | The symmetry elements within the unit cell. |

| a (Å) | 8.345 | Length of the 'a' axis of the unit cell. |

| b (Å) | 15.678 | Length of the 'b' axis of the unit cell. |

| c (Å) | 19.345 | Length of the 'c' axis of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| C5—O1—C1—S Torsion Angle | ~180° | Confirms the β-configuration at the anomeric center. |

This data is for a related thioglycoside and serves to illustrate the type of information obtained from X-ray crystallography. nih.govresearchgate.netiucr.orgnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a "fingerprint" of a molecule based on the vibrations of its chemical bonds. These techniques are invaluable for identifying functional groups and confirming the structure of a compound.

Methodology and Findings:

In IR spectroscopy, a sample is irradiated with infrared light, and the absorption of radiation at specific frequencies corresponding to the vibrational modes of the molecule is measured. ncsu.edu In Raman spectroscopy, the sample is irradiated with a monochromatic laser, and the scattered light is analyzed. nih.gov Most of the scattered light has the same frequency as the incident light (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering), with the frequency shifts corresponding to the vibrational modes of the molecule.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the O-H, C-H, C-O, and C-S bonds, as well as the pyranose ring vibrations. The broad O-H stretching band is typically observed in the region of 3200-3600 cm⁻¹ in the IR spectrum. The C-H stretching vibrations are found around 2800-3000 cm⁻¹. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands that are unique to the molecule, arising from C-O and C-C stretching and various bending vibrations. The C-S stretching vibration is typically weak and appears in the range of 600-800 cm⁻¹.

A study on thioglycolic acid, which also contains a thiol group, showed the disappearance of the S-H stretching vibration peak (around 2559 cm⁻¹) upon adsorption to a surface, indicating the formation of a bond between the sulfur atom and the surface. nih.gov This highlights the utility of IR spectroscopy in studying interactions involving the thiol group.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Approximate Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H | 3600-3200 | Stretching (broad) |

| C-H | 3000-2850 | Stretching |

| C-S | 800-600 | Stretching |

| C-O | 1200-1000 | Stretching |

| Pyranose Ring | 1150-700 | Skeletal Vibrations |

This table presents expected vibrational frequencies for the functional groups present in this compound based on general spectroscopic principles and data from related compounds.

Theoretical and Computational Investigations of Methyl Beta D Thioglucopyranoside

Molecular Dynamics Simulations for Conformational Landscape

Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of molecules like Methyl-beta-D-thioglucopyranoside. nih.govnih.gov These simulations model the movement of atoms over time, providing insights into the molecule's flexibility, preferred shapes (conformations), and the transitions between them. By understanding the dynamic nature of this thioglycoside, researchers can gain a deeper appreciation of its interactions with biological systems. nih.govresearchgate.net

The conformational preferences of glycosides are largely determined by the torsion angles around the glycosidic bond. science.gov For this compound, a key focus of MD simulations would be to characterize the distribution of the ω and θ torsion angles, which dictate the orientation of the methylthio group relative to the pyranose ring. The resulting free energy landscapes can reveal the most stable, low-energy conformations and the energy barriers separating them. nih.gov This information is crucial for understanding how the molecule presents itself for binding to enzyme active sites.

Studies on related methylated glucopyranosides have shown that even small modifications, like the position of a methyl group, can significantly alter the conformational equilibrium. acs.org MD simulations can elucidate these subtle effects for this compound, providing a detailed picture of its dynamic behavior in solution. acs.org This understanding is fundamental for interpreting experimental data and for the rational design of more potent or specific analogues. nih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing density functional theory (DFT), provide a detailed understanding of the electronic structure and reactivity of this compound. researchgate.netmdpi.com These methods allow for the calculation of various molecular properties that are not readily accessible through experimental means alone.

Analysis of S-Glycosidic Bond Properties and Stability

The S-glycosidic bond is a defining feature of thioglycosides, distinguishing them from their O-glycoside counterparts. wikipedia.org Quantum chemical calculations can be used to analyze the properties of this bond, including its length, strength, and susceptibility to cleavage. The stability of the S-glycosidic bond is a critical factor in the biological activity and potential therapeutic applications of thioglycosides. science.govwikipedia.org

Compared to O-glycosidic bonds, S-glycosidic bonds are generally more resistant to enzymatic and chemical hydrolysis. wikipedia.org This increased stability can be attributed to the lower electronegativity and greater polarizability of the sulfur atom compared to oxygen. Computational analyses can quantify these differences by calculating bond dissociation energies and activation barriers for hydrolysis.

Furthermore, these calculations can explore how the electronic environment around the S-glycosidic bond influences its stability. For instance, the nature of the aglycone (the non-sugar portion, in this case, the methyl group) and the stereochemistry at the anomeric center (the β-configuration) can impact the bond's properties.

Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters for this compound, which can then be compared with experimental data to validate the computed structures and electronic properties. physchemres.orgresearchgate.net

One of the most powerful applications is the prediction of Nuclear Magnetic Resonance (NMR) spectra. acs.org By calculating chemical shifts (δ) and coupling constants (J), researchers can gain detailed insights into the molecule's three-dimensional structure in solution. For example, predicted ¹H and ¹³C NMR data can help assign specific signals in experimentally obtained spectra. nih.govacs.org

Vibrational spectroscopy, such as Infrared (IR) and Raman spectroscopy, can also be modeled computationally. researchgate.net The calculated vibrational frequencies and intensities correspond to the various bond stretching and bending modes within the molecule. This information aids in the interpretation of experimental IR and Raman spectra, providing a more complete picture of the molecule's vibrational characteristics.

Molecular Docking Studies with Enzyme Active Sites

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. researchgate.netresearchgate.net For this compound, these studies are crucial for understanding its interactions with enzyme active sites, which can inform the design of novel inhibitors or probes. nih.gov

Prediction of Binding Modes and Affinities

Docking simulations can predict how this compound fits into the binding pocket of an enzyme. researchgate.netelifesciences.org This includes identifying the key amino acid residues that interact with the thioglycoside through hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov By analyzing these interactions, researchers can understand the molecular basis for the molecule's binding affinity and specificity. researchgate.net

The output of a docking study typically includes a binding score or affinity, which estimates the strength of the interaction. nih.gov Comparing the binding affinities of this compound with those of its oxygen-containing counterpart, Methyl-beta-D-glucopyranoside, can reveal the influence of the sulfur atom on binding. nih.govnih.gov

| Parameter | Description |

| Binding Affinity | An estimation of the strength of the interaction between the ligand and the protein. |

| Binding Pose | The predicted orientation and conformation of the ligand within the protein's binding site. researchgate.net |

| Interacting Residues | The specific amino acid residues in the protein that form contacts with the ligand. |

Rational Design of Modified Thioglycoside Analogues

The insights gained from molecular docking studies provide a foundation for the rational design of modified thioglycoside analogues with improved properties. nih.govelsevierpure.com By understanding the specific interactions that contribute to binding, researchers can propose modifications to the structure of this compound to enhance its affinity, selectivity, or other desired characteristics. nih.gov

For example, if a particular hydroxyl group on the pyranose ring is not involved in any crucial interactions, it could be a candidate for modification to improve properties like cell permeability. Conversely, if a specific region of the binding pocket is not fully occupied by the ligand, moieties could be added to the thioglycoside to create additional favorable interactions. This structure-based drug design approach can accelerate the discovery of new and more effective enzyme inhibitors. nih.gov

Future Perspectives and Emerging Avenues in Methyl Beta D Thioglucopyranoside Research

Exploration of Unconventional Synthetic Pathways

The synthesis of thioglycosides, including Methyl-beta-D-thioglucopyranoside, has traditionally relied on well-established methods. However, the future of carbohydrate chemistry is moving towards more efficient, atom-economical, and environmentally benign synthetic routes.

One promising area is the development of one-pot reactions . These procedures, where multiple reaction steps are carried out in a single reaction vessel, streamline the synthesis process by minimizing purification steps and reducing solvent waste. For instance, one-pot tosylation and benzoylation of methyl glucoside derivatives have been successfully achieved using metal catalysts, suggesting a potential pathway for the efficient, regioselective functionalization of this compound. rsc.org Similarly, methods for the one-pot synthesis of diverse sugar derivatives using catalysts like copper(II) triflate could be adapted for thioglycoside synthesis. rsc.org

Another innovative approach involves the chemoenzymatic synthesis of thioglycosides. This method combines the precision of enzymatic catalysis with the versatility of chemical synthesis. nih.gov Glycosyltransferases and engineered glycosidases (glycosynthases) can be employed to form the thioglycosidic bond with high stereoselectivity, a significant challenge in traditional chemical synthesis. nih.gov The use of mutant glycosidases, for example, has shown promise in synthesizing various glycosides and could be a key strategy for producing this compound and its derivatives. nih.gov

Furthermore, the synthesis of thioglycosides from readily available glycals is an area of active research. An improved method for synthesizing 2-hydroxy thioglycosides from per-protected glycals has been developed, which could be adapted for this compound. nih.gov This involves the oxidation of glycals to 1,2-anhydro sugars, followed by a reaction with a thiol source. nih.gov Triflic acid-mediated synthesis from per-acetylated sugars is another efficient protocol that has been developed, offering high reaction rates and yields. rsc.org

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Findings | Relevant Citations |

| One-Pot Reactions | Increased efficiency, reduced waste, fewer purification steps. | Metal-catalyzed one-pot functionalization of sugar derivatives has been demonstrated. | rsc.org |

| Chemoenzymatic Synthesis | High stereoselectivity and regioselectivity, milder reaction conditions. | Mutant glycosidases and glycosyltransferases can be used for glycosidic bond formation. | nih.gov |

| Synthesis from Glycals | Utilizes readily available starting materials. | Efficient synthesis of 2-OH thioglycosides via 1,2-anhydro sugar intermediates. | nih.gov |

| Triflic Acid-Mediation | High reaction rates and product yields. | Effective for the synthesis of various thioglycosides from per-acetates. | rsc.org |

Advanced Applications in Systems Glycobiology and Chemoproteomics

Systems glycobiology aims to understand the complex roles of glycans in biological systems. This compound, due to its stability against enzymatic hydrolysis by glycosidases, is an excellent candidate for developing tools to probe these systems.

As a metabolic decoy , thioglycosides can be used to inhibit glycan biosynthesis. nih.govnih.gov By mimicking natural substrates, they can competitively inhibit glycosyltransferases, leading to the truncation of glycan chains on the cell surface. acs.org This allows researchers to study the functional consequences of altered glycosylation in a controlled manner. Studies have shown that thioglycosides can be more effective than their O-glycoside counterparts at inhibiting glycan biosynthesis in mammalian cells due to their resistance to hydrolysis. nih.govacs.org This property makes this compound a valuable tool for investigating the role of specific glycans in processes like cell adhesion and signaling.

In the field of chemoproteomics , which focuses on the study of protein-small molecule interactions, this compound can be used to develop probes for identifying and characterizing carbohydrate-binding proteins and enzymes. nih.govnih.gov By attaching a reactive group or a reporter tag to the thioglycoside, researchers can perform activity-based protein profiling (ABPP) to identify specific glycosidases or lectins that interact with the probe. researchgate.net This can help in understanding the roles of these proteins in various cellular processes and in identifying new drug targets. nih.gov Chemoproteomic platforms have been successfully used to screen for inhibitors of various enzymes and could be adapted to profile the interactions of this compound with the proteome. researchgate.netbiorxiv.org

| Application Area | Role of this compound | Potential Insights | Relevant Citations |

| Systems Glycobiology | Metabolic decoy to inhibit glycan biosynthesis. | Understanding the function of specific glycans in cellular processes. | nih.govnih.govacs.org |

| Chemoproteomics | Scaffold for activity-based protein profiling probes. | Identification and characterization of carbohydrate-binding proteins and enzymes, and discovery of new drug targets. | nih.govnih.govresearchgate.netbiorxiv.org |

Development of Next-Generation Thioglycoside Probes for Cellular Studies (Non-Human)

To visualize and track the fate of glycans and their interacting partners in living non-human cells, next-generation probes based on the this compound scaffold are being conceptualized.

Fluorescent probes are powerful tools for live-cell imaging. nih.govmdpi.com By conjugating a fluorophore to this compound, it is possible to create probes that can be used to visualize the localization and dynamics of specific carbohydrate-binding proteins or to monitor the uptake and processing of the thioglycoside by cells. nih.gov The synthesis of fluorescently labeled derivatives of related methyl glucopyranosides has been reported, providing a blueprint for the development of similar probes from this compound. nih.gov

"Clickable" probes represent another exciting avenue. nih.govrsc.org These probes contain a small, bioorthogonal handle (like an azide (B81097) or an alkyne) that can be specifically and efficiently reacted with a complementary reporter molecule (e.g., a fluorophore) via "click" chemistry. This allows for a two-step labeling strategy where the small, minimally perturbing thioglycoside probe is first introduced into the biological system, followed by detection with a fluorescent reporter. This approach minimizes potential artifacts caused by bulky fluorophores and has been used to visualize a variety of biomolecules in cells. nih.govrsc.org

| Probe Type | Design Principle | Application in Cellular Studies (Non-Human) | Relevant Citations |

| Fluorescent Probes | Covalent attachment of a fluorescent dye to the thioglycoside scaffold. | Live-cell imaging of probe localization, uptake, and interaction with cellular components. | nih.govmdpi.comnih.govnih.gov |

| "Clickable" Probes | Incorporation of a bioorthogonal handle for subsequent reaction with a reporter molecule. | Two-step labeling for visualizing the distribution and interactions of the thioglycoside with minimal perturbation. | nih.govrsc.org |

Integration of Artificial Intelligence and Machine Learning in Thioglycoside Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new therapeutic agents, including those based on thioglycosides. mdpi.com

ML models can be trained on large datasets of known glycosidase inhibitors to predict the inhibitory activity of novel compounds. nih.govresearchgate.net This allows for the rapid in silico screening of virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.netresearchgate.net For example, machine learning models have been successfully employed to predict α-glucosidase inhibitors from plant secondary metabolites and to screen large databases for potential new drugs. nih.govnih.gov

Furthermore, AI can be used for the de novo design of molecules with desired properties. mdpi.com Generative models can learn the underlying patterns in existing active molecules and generate novel chemical structures that are predicted to have high affinity and selectivity for a specific target. This approach can be used to design next-generation thioglycoside-based inhibitors with improved pharmacological properties. The use of deep reinforcement learning and attention mechanisms can even consider stereochemical information, which is crucial for the biological activity of carbohydrates. nih.gov AI models are also being developed to predict complex biological phenomena such as synergistic antioxidant effects, which could be applied to the design of thioglycoside-based therapeutics. clemson.edu

| AI/ML Application | Description | Impact on Thioglycoside Research | Relevant Citations |

| Predictive Modeling | Training ML models to predict the biological activity of compounds based on their chemical structure. | Rapid virtual screening of thioglycoside libraries to identify potent glycosidase inhibitors. | nih.govresearchgate.netresearchgate.netnih.govmdpi.com |

| De Novo Design | Using generative AI models to create novel molecular structures with desired properties. | Design of novel thioglycoside-based compounds with optimized affinity, selectivity, and drug-like properties. | mdpi.comnih.gov |

| Mechanism Interpretation | Employing explainable AI to understand the structural features responsible for biological activity. | Gaining insights into the structure-activity relationships of thioglycosides to guide rational design. | nih.gov |

Q & A

Q. What experimental methods are recommended for characterizing MTG’s interactions with carbohydrate-binding proteins?

MTG is widely used to study carbohydrate-protein interactions due to its thioglycosidic bond, which enhances stability against enzymatic hydrolysis . Methodological approaches include:

- Isothermal Titration Calorimetry (ITC) to quantify binding affinities (e.g., ΔG, ΔH).

- Surface Plasmon Resonance (SPR) for real-time kinetic analysis of protein-ligand interactions.

- X-ray crystallography or NMR spectroscopy to resolve structural details of binding pockets. Key Data: MTG’s molecular formula (C₇H₁₄O₅S, MW 210.25 g/mol) and InChI identifier (InChI=1S/C7H14O5S...) are critical for computational docking studies .

Q. How can MTG synthesis be optimized for high purity and yield?

MTG synthesis typically involves glycosylation reactions under controlled conditions:

- Chemical synthesis : Use thiophilic agents (e.g., H₂S or thioacetates) with methyl glucopyranoside derivatives.

- Enzymatic routes : Glycosidases or glycosyltransferases (e.g., from Dictyoglomus thermophilum) catalyze regioselective thioglycosidic bond formation under mild pH (6.5–7.5) and temperature (30–40°C) .

- Purification : Reverse-phase HPLC or size-exclusion chromatography to achieve >95% purity.

Advanced Research Questions

Q. How do conflicting reports on MTG’s binding specificity to lectins arise, and how can they be resolved?

Discrepancies in binding data often stem from:

- Variability in protein isoforms (e.g., galectin-3 vs. galectin-1).

- Experimental conditions : pH, ionic strength, and co-solvents (e.g., DMSO) alter binding kinetics . Resolution Strategy:

- Perform orthogonal assays (e.g., SPR + ITC) to cross-validate binding parameters.

- Use site-directed mutagenesis to identify critical residues in lectin binding pockets.

Q. What are the challenges in using MTG as a non-metabolizable glucose analog in cellular studies?

MTG mimics glucose but resists hydrolysis by cellular glycosidases. Key considerations include:

- Cellular uptake : Validate transport via GLUT1/GLUT3 using competitive inhibitors (e.g., cytochalasin B).

- Off-target effects : Screen for unintended interactions with sulfhydryl-reactive proteins (due to the thioether group) . Experimental Design: Combine radiolabeled MTG (³⁵S) with fluorescence microscopy to track intracellular localization.

Q. How can MTG derivatives be designed to probe specific glycosylation pathways?

Rational design of MTG derivatives involves:

- Protecting group strategies : Benzylidene or acetyl groups to block specific hydroxyls during synthesis .

- Functionalization : Introduce fluorophores (e.g., dansyl or BODIPY) for imaging applications. Example: Ethyl 2-O-benzoyl derivatives (e.g., CAS 125590-73-0) demonstrate enhanced stability in enzymatic assays .

Data Contradiction Analysis

Q. Why do studies report varying enzymatic hydrolysis rates for MTG despite standardized protocols?

Observed discrepancies may arise from:

- Enzyme source variability : Commercial glycosidases (e.g., β-glucosidase from almonds vs. recombinant forms) differ in substrate specificity.

- Assay conditions : Pre-incubation with detergents (e.g., Triton X-100) can activate or inhibit enzymes . Mitigation: Include positive controls (e.g., 4-nitrophenyl β-D-glucopyranoside) and normalize activity to protein concentration.

Methodological Recommendations

Q. What analytical techniques are essential for validating MTG’s structural integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products